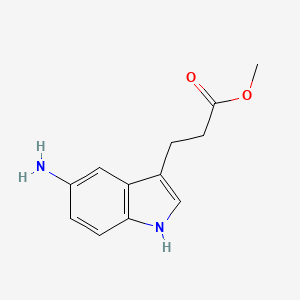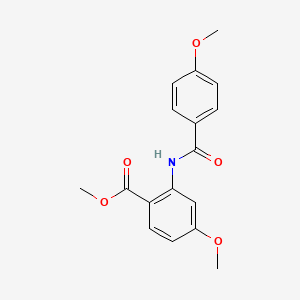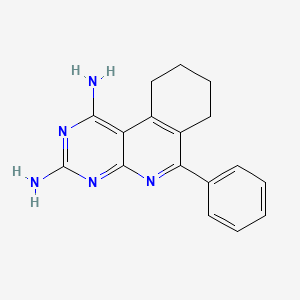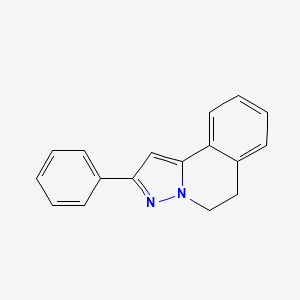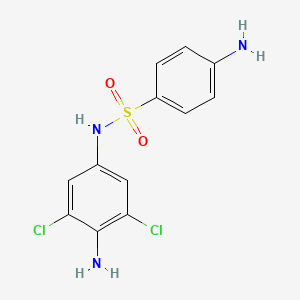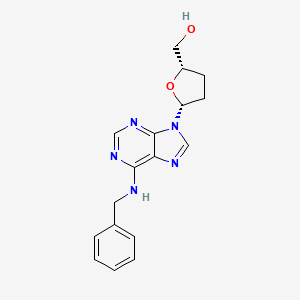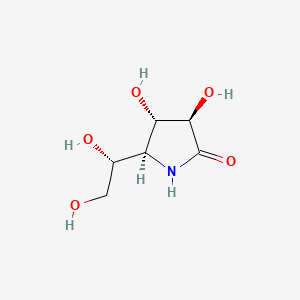
D-Galactonic-1,4-lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactonic-1,4-lactam: is a lactam derived from D-galactonic acid It is a cyclic compound with a lactone ring structure, which is formed by the intramolecular condensation of D-galactonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactonic-1,4-lactam can be synthesized through the oxidation of D-galactose to D-galactonic acid, followed by cyclization to form the lactam. One common method involves the use of dilute acid hydrolysis of marine macroalgae biomass, such as Gelidium amansii, to produce D-galactose, which is then oxidized to D-galactonic acid using Pseudomonas putida . The final step involves the cyclization of D-galactonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microbial strains capable of oxidizing D-galactose to D-galactonic acid. The subsequent cyclization step is achieved through controlled chemical reactions under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Galactonic-1,4-lactam undergoes various chemical reactions, including:
Oxidation: Conversion of D-galactose to D-galactonic acid.
Cyclization: Formation of the lactam ring from D-galactonic acid.
Substitution: Reactions involving the replacement of functional groups within the lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Pseudomonas putida for selective oxidation of D-galactose.
Acid Catalysts: Dilute hydrochloric acid for hydrolysis of biomass.
Major Products:
D-Galactonic Acid: Intermediate product formed during the oxidation of D-galactose.
This compound: Final product formed through cyclization of D-galactonic acid.
Scientific Research Applications
D-Galactonic-1,4-lactam has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cyclic monomers and polymers.
Biology: Studied for its role as a metabolite in human metabolic reactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive lactams.
Industry: Utilized in the production of biodegradable polymers and other value-added products.
Mechanism of Action
The mechanism of action of D-Galactonic-1,4-lactam involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. This property is particularly useful in the design of drugs targeting bacterial enzymes, such as β-lactamases .
Comparison with Similar Compounds
D-Galactono-1,4-lactone: A structural derivative of D-galactonic acid with a similar lactone ring structure.
D-Gluconic Acid δ-lactone: Another lactone derived from D-gluconic acid, used in similar applications.
L-Galactono-1,4-lactone: A stereoisomer of D-Galactonic-1,4-lactam with different biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form stable cyclic structures, which makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
117821-11-1 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4-,5+/m0/s1 |
InChI Key |
ZWFBJVLZKRFADK-NEEWWZBLSA-N |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(=O)N1)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(=O)N1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





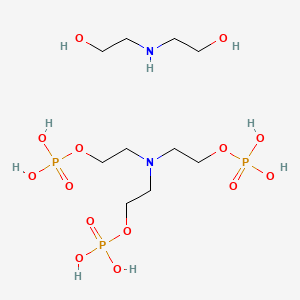
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
